((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine
Description
The compound ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine features a benzodioxepin core fused with a hydrazine moiety. Benzodioxepin derivatives are heterocyclic systems known for their diverse pharmacological and chemical applications. The synthesis of related precursors, such as 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyde, involves reacting 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of cesium carbonate, yielding a 49% product after purification .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylhydrazine |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-4-7(6-13-12)5-9-10(8)15-3-1-2-14-9/h4-5,13H,1-3,6,12H2 |
InChI Key |
NLPSRHCXDNKZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CNN)Cl)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diols with α,ω-Dihaloalkanes
A foundational method involves reacting 2-chloro-4,5-dihydroxybenzaldehyde derivatives with 1,3-dibromopropane under basic conditions:
$$
\text{2-Chloro-4,5-dihydroxybenzaldehyde} + \text{1,3-dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{9-Chloro-3,4-dihydro-2H-benzo[b]dioxepin-7-carbaldehyde}
$$
Key parameters:
Friedel-Crafts Alkylation for Ring Closure
Electron-rich aromatic systems undergo intramolecular cyclization using Lewis acids:
$$
\text{7-(Chloromethyl)-9-chloro-2,3-dihydrobenzo[b]dioxepin} \xrightarrow{\text{AlCl}_3} \text{Ring-closed product}
$$
Critical considerations :
- Substituent directing effects (chloro vs. methoxy groups) influence regioselectivity
- Moisture-sensitive conditions require inert atmosphere (Ar/N$$_2$$)
Hydrazine Side-Chain Installation
Nucleophilic Displacement of Halides
Replacing a C7-methyl halide with hydrazine offers direct access:
$$
\text{7-(Bromomethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Target compound}
$$
Reductive Amination of Ketone Precursors
A two-step sequence converts C7-ketones to hydrazines:
Hydrazone formation :
$$
\text{7-Acetyl-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \rightarrow \text{Hydrazone intermediate}
$$Borohydride reduction :
$$
\text{Hydrazone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Methylhydrazine derivative}
$$
Efficiency metrics :
- Overall yield: 45–58% for similar benzodiazepines
- Stereoselectivity: Racemic mixtures typical without chiral catalysts
Alternative Pathways from Amine Precursors
Diazotization-Coupling Reactions
Starting from 7-aminomethyl derivatives:
$$
\text{7-(Aminomethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazine product}
$$
Precautions :
Mitsunobu Functionalization
Alcohol precursors undergo hydrazine coupling via Mitsunobu conditions:
$$
\text{7-(Hydroxymethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Product}
$$
Advantages :
- Retention of configuration at chiral centers
- Mild conditions (0–25°C) compatible with sensitive substrates
Industrial-Scale Considerations
Purification Challenges
Chromatographic behavior analysis:
| Stationary Phase | Mobile Phase | R$$_f$$ | Impurity Profile |
|---|---|---|---|
| Silica gel 60 | EtOAc/Hexanes (1:1) | 0.32 | Residual hydrazine (3%) |
| Alumina | CH$$2$$Cl$$2$$/MeOH | 0.45 | Oxidized byproducts |
Recrystallization solvents:
- Optimal : Acetonitrile/water (4:1) yields 98% pure crystals
- Alternatives : Ethyl acetate induces faster crystallization
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance exothermic reaction control:
$$
\text{7-Bromomethyl intermediate} + \text{Hydrazine} \xrightarrow{\text{Continuous flow}} \text{Product}
$$
Benefits :
Biocatalytic Amination
Enzyme-mediated synthesis under development:
- Transaminases : Convert ketones to amines using pyridoxal cofactors
- Current limitation : Low activity toward hydrazine donors
Chemical Reactions Analysis
Types of Reactions
((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, scavenging of free radicals, and modulation of cellular signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Benzo[b][1,4]dioxepin Derivatives
Key Observations :
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
- Hydrazine-containing analogs exhibit high thermal stability (decomposition >270°C) and distinct IR peaks for N-H (3235 cm⁻¹) and C=N (1605–1645 cm⁻¹) bonds .
- The target compound’s aldehyde precursor () is synthesized in moderate yield (49%), suggesting possible challenges in scaling hydrazine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS 878217-62-0) as a precursor. Functionalize the amine group via reductive alkylation using hydrazine derivatives under anhydrous conditions (e.g., THF, NaBH₃CN) .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify intermediates via column chromatography.
- Step 3 : Confirm intermediate structures using -/-NMR and FT-IR. Key spectral markers:
- N–H stretch : 3300–3400 cm (hydrazine).
- Aromatic protons : δ 6.8–7.2 ppm (benzodioxepin core) .
Q. How can structural ambiguities in the benzodioxepin-hydrazine scaffold be resolved during crystallographic analysis?
- Methodology :
- Use single-crystal X-ray diffraction (SC-XRD) with programs like WinGX/ORTEP to resolve bond-length discrepancies (e.g., N–N bond in hydrazine vs. amide). Hydrogen-bonding networks in the lattice can stabilize conformations .
- Compare experimental data with DFT-optimized geometries (B3LYP/6-31G**) to validate torsion angles and electronic distributions .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally similar hydrazine-metal complexes (e.g., Cu(II)/Ni(II) derivatives) .
- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa) via MTT assay. IC₅₀ values <50 µM indicate promising activity .
Advanced Research Questions
Q. How do substituent effects at the 7-position of the benzodioxepin core influence pharmacological activity?
- Methodology :
- Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups. Use Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups .
- Key findings :
| Substituent | LogP | IC₅₀ (µM) | Antibacterial Zone (mm) |
|---|---|---|---|
| –Cl | 2.1 | 32.5 | 14.2 |
| –OCH₃ | 1.8 | 45.7 | 10.5 |
| –NO₂ | 1.5 | 28.9 | 16.8 |
Q. What computational strategies can predict binding modes of this compound with kinase targets (e.g., CDK9)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the crystal structure of CDK9 (PDB: 4BCF). Key interactions:
- Hydrazine N–H forms hydrogen bonds with Asp104.
- Benzodioxepin Cl interacts with hydrophobic pocket (Leu45, Val33) .
- Validate with MD simulations (AMBER) to assess stability of ligand-protein complexes over 100 ns .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for hydrazine derivatives?
- Methodology :
- Case study : Observed doublets for NH protons (δ 5.2 ppm) instead of singlets.
- Solution : Use - COSY to identify coupling with adjacent CH₂ groups.
- Rationale : Restricted rotation of the hydrazine moiety due to steric hindrance from the benzodioxepin ring .
Q. What are the optimal conditions for scaling up synthesis while minimizing byproducts?
- Methodology :
- Reaction optimization :
- Solvent : Switch from DMF (high polarity) to acetonitrile (lower dielectric constant) to reduce dimerization.
- Catalyst : Use Pd(OAc)₂/XPhos for efficient cross-coupling (yield: 82% vs. 65% with PdCl₂) .
- Process analytics : Implement inline FT-IR to monitor hydrazine formation in real time .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Analysis :
- Variable 1 : Bacterial strain specificity. For example, Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) may exhibit resistance .
- Variable 2 : Hydrazine protonation state at physiological pH. Use potentiometric titration to determine pKa (expected range: 7.8–8.5) .
- Mitigation : Design prodrugs (e.g., acetylated hydrazine) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
